molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B193376 Doxorubicin Hydrochloride CAS No. 25316-40-9

Doxorubicin Hydrochloride

Katalognummer: B193376
CAS-Nummer: 25316-40-9
Molekulargewicht: 580.0 g/mol
InChI-Schlüssel: MWWSFMDVAYGXBV-RUELKSSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxorubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, is a cornerstone chemotherapeutic agent used to treat various cancers, including breast, ovarian, and hematologic malignancies . Its mechanism involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to apoptosis . The hydrochloride salt formulation enhances its solubility for intravenous administration.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Doxorubicin Hydrochlorid wird aus Kulturen des Bakteriums Streptomyces peucetius var. caesius synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Fermentation des Bakteriums, die Extraktion und die Reinigung der Verbindung .

Industrielle Produktionsmethoden: Die industrielle Produktion von Doxorubicin Hydrochlorid beinhaltet oft die Verwendung fortschrittlicher biotechnologischer Methoden, um die Ausbeute und Reinheit zu optimieren. Techniken wie Remote Loading und transmembraner pH-Gradienten-Methoden werden eingesetzt, um liposomale Formulierungen von Doxorubicin herzustellen, die seine Stabilität und Wirksamkeit verbessern .

Wissenschaftliche Forschungsanwendungen

Doxorubicin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Doxorubicin Hydrochlorid entfaltet seine Wirkung durch mehrere Mechanismen:

Diese Mechanismen führen zusammen zur Hemmung der Proliferation von Krebszellen und Induktion von Apoptose .

Ähnliche Verbindungen:

Einzigartigkeit von Doxorubicin Hydrochlorid: Doxorubicin Hydrochlorid ist einzigartig aufgrund seines breiten Wirkungsspektrums gegen verschiedene Krebsarten und seiner Fähigkeit, in liposomale Formen formuliert zu werden, die seine therapeutische Wirksamkeit verbessern und die Toxizität reduzieren .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Daunorubicin

Doxorubicin is the hydroxylated congener of daunorubicin, another anthracycline. While both compounds intercalate DNA and inhibit topoisomerase II, doxorubicin exhibits broader antitumor activity due to its higher lipophilicity and enhanced tissue penetration .

Epirubicin

Epirubicin, a 4'-epimer of doxorubicin, demonstrates comparable efficacy but reduced cardiotoxicity. Clinical studies show a cumulative cardiotoxicity threshold of 900–1000 mg/m² for epirubicin versus 450–550 mg/m² for doxorubicin .

Liposomal Formulations

Pegylated Liposomal Doxorubicin (PLD)

PLD, a liposome-encapsulated formulation, reduces systemic toxicity by enhancing tumor targeting via the enhanced permeability and retention (EPR) effect. A cost-minimization analysis revealed that PLD (total cost: €9,614.72/patient) is more cost-effective than topotecan (€11,824.69/patient) in recurrent ovarian cancer, primarily due to lower adverse event management costs (€967.02 vs. €3,304.75) .

Parameter PLD Topotecan
Drug + Administration Cost €8,647.70 €8,519.94
Adverse Event Management €967.02 €3,304.75
Total Cost/Patient €9,614.72 €11,824.69

Data from a 2003 cost-minimization analysis

Sialic Acid-Modified Liposomes

Sialic acid (SA)-modified liposomes exhibit superior tumor inhibition (97.77%) compared to conventional (76.32%) and PEGylated (85.44%) formulations in S180 sarcoma-bearing mice, attributed to enhanced active targeting .

Combination Therapies

Doxorubicin + Morindone

Morindone, an anthraquinone from Morinda citrifolia, synergizes with doxorubicin in colorectal cancer cells. The combination index (CI) for HCT116 cells is 0.36, indicating strong synergy (CI < 0.3 = synergism; 0.3–0.7 = moderate synergism) .

Combination Pair IC50 (μM) Combination Index (CI)
Morindone + Doxorubicin (HCT116) 0.05 0.36
Damnacanthal + Doxorubicin (HCT116) 0.12 0.87

Data from in vitro assays on HCT116 cells

Doxorubicin + Resveratrol

Resveratrol co-loaded polymeric micelles reduce doxorubicin-induced cardiotoxicity by 48% in H9c2 cardiomyoblasts while maintaining anticancer efficacy .

Drug Release and Formulation Comparisons

Poly(2-oxazoline) Conjugates

Doxorubicin conjugated to poly(2-ethyl-2-oxazoline) (PEtOx) shows controlled release kinetics, with 80% release at pH 5.0 (simulating tumor microenvironment) versus 20% at pH 7.4, enhancing tumor specificity .

Hydrogel-Based Delivery

In peptide hydrogels, doxorubicin hydrochloride (MW ~500) releases faster (14-day cumulative release: 85%) than curcumin (lipophilic, 65%) due to ionic interactions between its hydrochloride salt and the hydrogel matrix .

Cytotoxicity Assay Compatibility

Doxorubicin’s strong therapeutic effect allows reliable cytotoxicity measurement in colorimetric assays (e.g., CCK-8) despite its intrinsic red color, unlike curcumin, which interferes with absorbance readings .

Compound CCK-8 IC50 (μM) RTCA IC50 (μM)
This compound 0.15 0.18
Curcumin 12.4 6.7

Comparison of cytotoxicity assays in HeLa cells

Biologische Aktivität

Doxorubicin hydrochloride (DOX) is a potent anthracycline antibiotic widely utilized in cancer chemotherapy. Its biological activity is primarily characterized by its ability to intercalate DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article delves into the mechanisms of action, clinical efficacy, and recent advancements in formulations of doxorubicin, supported by data tables and research findings.

Doxorubicin exerts its antitumor effects through several key mechanisms:

  • DNA Intercalation : Doxorubicin intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This action is crucial for its cytotoxic effects on rapidly dividing cancer cells .
  • Topoisomerase II Inhibition : The drug inhibits DNA topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition leads to DNA strand breaks, further contributing to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Doxorubicin promotes the formation of free radicals, which can damage cellular membranes and DNA, leading to cell death. This oxidative stress is a significant contributor to its anticancer activity .
  • Apoptosis Induction : The drug activates various apoptotic pathways, including the intrinsic pathway involving mitochondrial dysfunction and the extrinsic pathway via death receptors .

Clinical Efficacy

Doxorubicin is commonly used in treating various malignancies, including breast cancer, lymphoma, and leukemia. Its efficacy has been demonstrated in multiple clinical studies:

  • Breast Cancer Treatment : A meta-analysis by the Early Breast Cancer Trialists Collaborative Group (EBCTCG) evaluated doxorubicin-containing regimens against cyclophosphamide, methotrexate, and fluorouracil (CMF). The results indicated that doxorubicin maintained at least 75% of the historical effect on disease-free survival (DFS) and overall survival (OS) compared to CMF regimens .
Study TypeNumber of TrialsPatients Treated with DOXHazard Ratio (HR) for DFSHazard Ratio (HR) for OS
Meta-analysis621570.91 (95% CI: 0.82-1.01)0.91 (95% CI: 0.81-1.03)

Case Studies

Recent studies have explored innovative formulations of doxorubicin to enhance its therapeutic index while minimizing toxicity:

  • Nanoparticle Formulations : A study investigated doxorubicin-loaded fluorescent nanoparticles that exhibited enhanced cytotoxicity against multidrug-resistant gastric cancer cells compared to free doxorubicin. The nanoparticles demonstrated a drug loading efficiency of 29% and pH-responsive release properties .
  • Liposomal Doxorubicin : Liposomal formulations of doxorubicin have shown promise in reducing cardiotoxicity while improving tumor targeting. These formulations allow for sustained release and enhanced accumulation in tumor tissues compared to traditional doxorubicin .

Recent Research Findings

Recent research has highlighted the transcriptional changes induced by doxorubicin treatment:

  • Gene Expression Modulation : Doxorubicin exposure leads to significant alterations in gene expression associated with oxidative stress response, DNA repair mechanisms, and metabolic pathways. For instance, genes involved in nucleotide biosynthesis were found to be downregulated, while those related to stress responses were upregulated in yeast models exposed to doxorubicin .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying doxorubicin hydrochloride in biological matrices?

  • HPLC with UV detection is widely used, employing a C18 column, mobile phases with phosphate buffer/acetonitrile/methanol mixtures, and detection at 254 nm. System suitability criteria include theoretical plates ≥2250 and peak symmetry factors of 0.7–1.2 .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multi-reaction monitoring (MRM) mode (e.g., m/z 544.2 → 397.3 for doxorubicin) provides high sensitivity. Internal standards like daunorubicin hydrochloride (m/z 528.1 → 321.0) improve accuracy .
  • UV-Vis and IR spectroscopy validate physicochemical properties, with absorption spectra compared to reference standards .

Q. How can advanced chromatographic techniques resolve challenges in this compound quantification?

  • Impurity profiling : USP monographs specify resolution of doxorubicinone (relative retention time ~0.6) and other degradation products using validated HPLC methods .
  • Isomer quantification : Chiral columns separate (Z)- and (E)-isomers, with peak area ratios normalized to USP reference standards .

Eigenschaften

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Doxorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19724
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin Hydrochloride
Reactant of Route 2
Doxorubicin Hydrochloride
Reactant of Route 3
Doxorubicin Hydrochloride
Reactant of Route 4
Doxorubicin Hydrochloride
Reactant of Route 5
Doxorubicin Hydrochloride
Reactant of Route 6
Doxorubicin Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.